molecular formula C10H13NO3 B14784539 Ethyl 3-(3-hydroxypyridin-4-yl)propanoate

Ethyl 3-(3-hydroxypyridin-4-yl)propanoate

Cat. No.: B14784539
M. Wt: 195.21 g/mol
InChI Key: AUXFQWLNRZVHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-hydroxypyridin-4-yl)propanoate is a heterocyclic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-hydroxypyridin-4-yl)propanoate typically involves the condensation of 3-hydroxypyridine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxypyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(3-hydroxypyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(3-hydroxypyridin-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-hydroxypyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-(3-hydroxypyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)4-3-8-5-6-11-7-9(8)12/h5-7,12H,2-4H2,1H3

InChI Key

AUXFQWLNRZVHJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=NC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.